Methyl 3-[(cyanomethyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(cyanomethyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyanomethyl)amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aromatic amines, alkyl cyanoacetates, and various nucleophiles . Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridine and indoline derivatives .
Scientific Research Applications
Methyl 3-[(cyanomethyl)amino]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-[(cyanomethyl)amino]propanoate involves its ability to undergo nucleophilic substitution and condensation reactions. These reactions enable the formation of biologically active heterocyclic compounds, which can interact with specific molecular targets and pathways in biological systems . The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-[(cyanomethyl)amino]propanoate include other cyanoacetamide derivatives, such as:
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
- Methyl 2-(2-cyanoacetamido) benzoate
Uniqueness
This compound is unique due to its specific structure, which allows for versatile reactivity in the formation of various heterocyclic compounds. Its ability to participate in both nucleophilic substitution and condensation reactions makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-(cyanomethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHUMYUAVSYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.